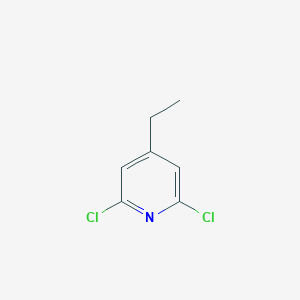
2,6-Dichloro-4-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-ethylpyridine is a halogenated aromatic organic compound belonging to the pyridine family. It features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl group at position 4. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Chichibabin Pyridine Synthesis: This method involves the reaction of an aldehyde with ammonia and acetylene in the presence of a catalyst. The resulting pyridine derivative can then be chlorinated and ethylated to obtain this compound.
Substitution Reactions: Starting from 2,6-dichloropyridine, the ethyl group can be introduced through nucleophilic substitution reactions using ethylating agents like ethyl iodide or ethyl bromide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as pyridine-N-oxide.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of 2,6-dimethyl-4-ethylpyridine.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia, and solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: 2,6-Dimethyl-4-ethylpyridine.
Substitution: Hydroxylated or aminated pyridines.
科学的研究の応用
2,6-Dichloro-4-ethylpyridine is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,6-Dichloro-4-ethylpyridine exerts its effects depends on its specific application. For example, in drug development, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely based on the biological system and the desired outcome.
類似化合物との比較
2,6-Dichloropyridine
2,6-Dibromopyridine
2,6-Dimethylpyridine
特性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC名 |
2,6-dichloro-4-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3 |
InChIキー |
MZFTWMNZFCYVFH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


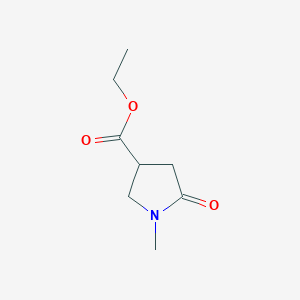
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)

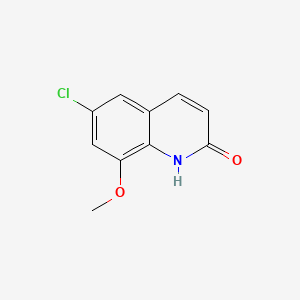
![1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B15364080.png)
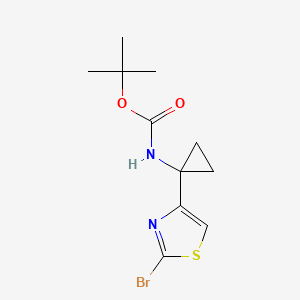

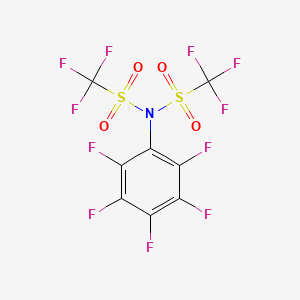
![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
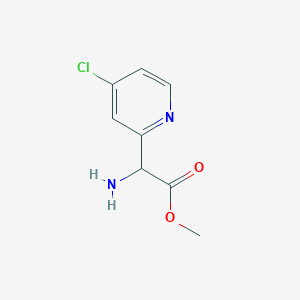
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
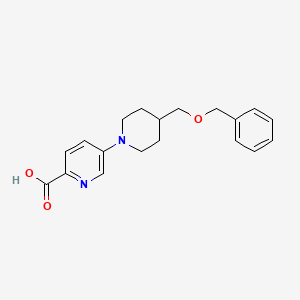
![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)

